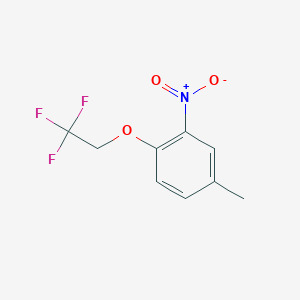

4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO3/c1-6-2-3-8(7(4-6)13(14)15)16-5-9(10,11)12/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQURRAMFSNWEPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC(F)(F)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301233087 | |

| Record name | 4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301233087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122142-15-8 | |

| Record name | 4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122142-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301233087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene

Introduction

4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene is a substituted nitroaromatic compound featuring a trifluoroethoxy moiety. Such fluorinated motifs are of significant interest to researchers in drug discovery and materials science due to the unique physicochemical properties they impart. The strong electron-withdrawing nature of the trifluoroethoxy and nitro groups, combined with the electron-donating methyl group, creates a unique electronic environment on the benzene ring, influencing its reactivity and potential applications. This guide provides a comprehensive overview of the synthesis, chemical properties, and spectroscopic characterization of this compound, offering valuable insights for researchers, scientists, and drug development professionals.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene is presented in the table below.

| Property | Value | Source |

| CAS Number | 1018143-13-9 | [1] |

| Molecular Formula | C₉H₈F₃NO₃ | [1] |

| Molecular Weight | 235.16 g/mol | [1] |

| Topological Polar Surface Area (TPSA) | 52.37 Ų | [1] |

| LogP | 2.84432 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Rotatable Bonds | 3 | [1] |

Synthesis of 4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene

The most logical and efficient synthetic route to 4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene is via a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of an activated aryl halide with the sodium salt of 2,2,2-trifluoroethanol. The presence of a strongly electron-withdrawing nitro group ortho to the leaving group is crucial for the activation of the aromatic ring towards nucleophilic attack.[2]

A plausible precursor for this synthesis is 4-chloro-2-nitrotoluene. The chlorine atom in this molecule is activated for displacement by the ortho-nitro group, which stabilizes the negatively charged Meisenheimer intermediate formed during the reaction.[3]

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

This protocol describes a general procedure for the synthesis of 4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene from 4-chloro-2-nitrotoluene.

Materials:

-

4-Chloro-2-nitrotoluene

-

2,2,2-Trifluoroethanol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation of the Alkoxide: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 equivalents) suspended in anhydrous DMF. Cool the suspension to 0 °C in an ice bath.

-

Slowly add 2,2,2-trifluoroethanol (1.1 equivalents) dropwise to the stirred suspension. Hydrogen gas will evolve.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 30-60 minutes, or until the evolution of hydrogen has ceased, to ensure the complete formation of sodium 2,2,2-trifluoroethoxide.

-

SNAr Reaction: To the freshly prepared solution of sodium 2,2,2-trifluoroethoxide, add a solution of 4-chloro-2-nitrotoluene (1.0 equivalent) in a minimal amount of anhydrous DMF dropwise at room temperature.

-

Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Pour the mixture into water and extract with diethyl ether (3 x volume).

-

Combine the organic layers, wash with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene.

Causality behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous solvent and a nitrogen atmosphere is critical as sodium hydride reacts violently with water.

-

In situ Generation of Alkoxide: Generating the sodium 2,2,2-trifluoroethoxide in situ ensures its reactivity and avoids isolation of the potentially hygroscopic solid.

-

Polar Aprotic Solvent: DMF is an excellent solvent for SNAr reactions as it solvates the cation (Na⁺) effectively, leaving the alkoxide anion more nucleophilic.

-

Heating: Heating the reaction mixture increases the reaction rate, as SNAr reactions often require thermal energy to overcome the activation barrier.

-

Aqueous Work-up: The aqueous work-up is necessary to remove the DMF solvent and any inorganic byproducts.

Spectroscopic Properties

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the trifluoroethoxy group, and the methyl protons.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| Aromatic-H (ortho to -NO₂) | ~ 7.8 - 8.0 | d | ~ 2 | Deshielded by the adjacent electron-withdrawing nitro group. |

| Aromatic-H (ortho to -CH₃) | ~ 7.2 - 7.4 | dd | ~ 8, 2 | Influenced by both the electron-donating methyl group and the electron-withdrawing nitro and trifluoroethoxy groups. |

| Aromatic-H (ortho to -OCH₂CF₃) | ~ 7.0 - 7.2 | d | ~ 8 | Shielded relative to the other aromatic protons due to the ortho-para directing nature of the ether oxygen, but deshielded by the trifluoroethoxy group's inductive effect. |

| -OCH₂CF₃ | ~ 4.4 - 4.6 | q | ~ 8 - 9 | The methylene protons are deshielded by the adjacent oxygen and are split into a quartet by the three fluorine atoms of the CF₃ group. |

| -CH₃ | ~ 2.3 - 2.5 | s | - | A singlet in the typical region for a methyl group attached to an aromatic ring. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-NO₂ | ~ 145 - 150 | Deshielded due to the strong electron-withdrawing effect of the nitro group. |

| C-OCH₂CF₃ | ~ 150 - 155 | Deshielded due to the attachment to the electronegative oxygen atom. |

| C-CH₃ | ~ 135 - 140 | Aromatic carbon attached to the methyl group. |

| Aromatic CH | ~ 115 - 130 | The chemical shifts of the other aromatic carbons will vary depending on their position relative to the substituents. |

| -OCH₂CF₃ | ~ 65 - 70 (q, JC-F ≈ 35-40 Hz) | The methylene carbon will be split into a quartet due to coupling with the three fluorine atoms. |

| -CF₃ | ~ 123 - 126 (q, JC-F ≈ 275-280 Hz) | The trifluoromethyl carbon will show a large one-bond C-F coupling constant. |

| -CH₃ | ~ 20 - 22 | Typical chemical shift for a methyl group on an aromatic ring. |

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is a simple yet powerful tool for characterizing this molecule.

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| -CF₃ | ~ -74 to -78 | t | ~ 8 - 9 | A triplet due to coupling with the two adjacent methylene protons. The chemical shift is in the typical range for a trifluoroethoxy group.[4] |

Reactivity and Potential Applications

The chemical reactivity of 4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene is governed by the interplay of its functional groups.

Electrophilic Aromatic Substitution

The benzene ring is generally deactivated towards electrophilic aromatic substitution due to the presence of two strong electron-withdrawing groups (nitro and trifluoroethoxy). The activating methyl group is likely insufficient to overcome this deactivation.[5] If a reaction were to occur under forcing conditions, the directing effects of the substituents would be in opposition. The methyl and trifluoroethoxy groups are ortho, para-directing, while the nitro group is meta-directing. Predicting the major product of such a reaction would be complex.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal/acid combinations (e.g., Sn/HCl, Fe/HCl). This transformation would yield 4-methyl-2-(2,2,2-trifluoroethoxy)aniline, a potentially valuable building block for the synthesis of more complex molecules.

Potential Applications in Drug Discovery

The incorporation of trifluoroalkoxy groups into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity.[6] Nitroaromatic compounds have been investigated as hypoxia-activated prodrugs, which are selectively activated in the low-oxygen environment of solid tumors.[7][8] Therefore, 4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene and its derivatives could serve as valuable intermediates in the development of novel therapeutics, particularly in oncology.

Conclusion

4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene is a fascinating molecule with a rich and predictable chemistry. Its synthesis is accessible through well-established nucleophilic aromatic substitution methodologies. The interplay of its functional groups dictates its reactivity and provides opportunities for further chemical transformations. While specific applications for this compound are yet to be widely reported, its structural motifs suggest significant potential as a building block in the design and synthesis of novel pharmaceuticals and other functional organic materials. This guide provides a solid foundation for researchers looking to explore the chemistry and potential of this and related compounds.

References

-

Royal Society of Chemistry. Supporting Information. [Link]

-

Breitmaier, E. 13C NMR Spectroscopy. [Link]

-

Chemistry LibreTexts. 16.10: Synthesis of Polysubstituted Benzenes. [Link]

-

NC State University Libraries. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. [Link]

-

Chemspace. 4-methyl-2-nitro-1-(trifluoromethoxy)benzene. [Link]

-

MilliporeSigma. 4-Methoxy-2-nitro-1-(trifluoromethyl)benzene. [Link]

-

The Royal Society of Chemistry. Supporting Information for. [Link]

-

PubChem. 1-Nitro-4-(trifluoromethoxy)benzene. [Link]

-

NIST. Benzene, 4-methoxy-1-methyl-2-nitro-. [Link]

-

JEOL. Spectroscopic separation of mixed organic fluorine compounds by 2D 19F–19F TOCSY. [Link]

-

University of Regensburg. 13C NMR Spectroscopy. [Link]

-

Wikipedia. Nucleophilic aromatic substitution. [Link]

-

MDPI. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. [Link]

-

PubChem. 1-Methoxy-4-methyl-2-nitrobenzene. [Link]

-

ResearchGate. 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. [Link]

-

Harvard DASH. Concerted nucleophilic aromatic substitution with 19F− and 18F−. [Link]

-

Scribd. Reactivity of Methyl and Nitro Benzene. [Link]

-

University of Wisconsin-Madison. 19F NMR Reference Standards. [Link]

-

MDPI. Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. [Link]

-

PMC. Nitroaromatic Antibiotics as Nitrogen Oxide Sources. [Link]

-

SciELO. Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. [Link]

-

Chemistry LibreTexts. 3.7: Nucleophilic Aromatic Substitution. [Link]

-

Chemguide. interpreting C-13 NMR spectra. [Link]

-

Chemistry Stack Exchange. Synthesis of 2-methyl-4-nitrophenol from benzene?. [Link]

-

PMC. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link]

-

NIST. Benzenamine, 4-methoxy-2-nitro-. [Link]

- Google Patents. CN102491901B - Preparation method of 4-bromine-2-nitro trifluoromethyl benzene.

-

PMC. Nitroaromatic Compounds, from Synthesis to Biodegradation. [Link]

-

Chemguide. electrophilic substitution in methylbenzene and nitrobenzene. [Link]

-

ResearchGate. 1 H NMR spectra of (a) 1'-(dimethoxymethyl)-4'- nitrobenzene (compound...). [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. colorado.edu [colorado.edu]

- 5. scribd.com [scribd.com]

- 6. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. scielo.br [scielo.br]

Comprehensive Physicochemical Profiling and Synthesis of 4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene

Executive Summary

In modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms is a proven method for modulating a molecule's lipophilicity, metabolic stability, and binding affinity. 4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene (CAS: 122142-15-8) serves as a critical fluorinated building block. Its unique structural motif—a benzene ring substituted with a trifluoroethoxy group, a nitro group, and a methyl group—makes it an ideal intermediate for synthesizing complex anilines and heterocyclic active pharmaceutical ingredients (APIs).

This technical guide provides an in-depth analysis of its molecular weight and formula, explores the mechanistic rationale behind its synthesis, and establishes a self-validating protocol for its preparation and analytical verification.

Physicochemical Properties & Quantitative Data

The foundational identity of any chemical intermediate lies in its precise molecular formula and mass. For 4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene, the molecular formula is C9H8F3NO3 , yielding a standard molecular weight of 235.16 g/mol .

The table below summarizes the critical quantitative and structural data required for analytical reference and stoichiometric calculations.

| Property | Value |

| Chemical Name | 4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene |

| CAS Registry Number | 122142-15-8 |

| Molecular Formula | C9H8F3NO3 |

| Molecular Weight | 235.16 g/mol |

| Monoisotopic / Exact Mass | 235.0456 Da |

| SMILES String | CC1=CC(=C(C=C1)OCC(F)(F)F)[O-] |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 4 (3 from NO2/Ether, 1 from CF3 domain) |

Mechanistic Rationale: The Role of the Nitro Group in SNAr

The synthesis of aryl trifluoroethyl ethers is classically achieved via Nucleophilic Aromatic Substitution (SNAr). However, 2,2,2-trifluoroethanol is a notoriously weak nucleophile due to the strong electron-withdrawing nature of the adjacent trifluoromethyl (-CF3) group.

To overcome this low nucleophilicity, two mechanistic conditions must be met:

-

Nucleophile Activation: The trifluoroethanol must be deprotonated by a base to form the more reactive trifluoroethanolate anion.

-

Electrophile Activation: The aryl halide must possess a strong electron-withdrawing group (EWG) positioned ortho or para to the leaving group.

In the case of 4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene, the starting material is typically 1-fluoro-4-methyl-2-nitrobenzene . The ortho-nitro group is the linchpin of this reaction. When the trifluoroethanolate anion attacks the fluorinated carbon, the nitro group acts as an electron sink, stabilizing the accumulation of negative charge in the aromatic ring to form a transient Meisenheimer complex . The subsequent expulsion of the fluoride ion restores aromaticity, yielding the target ether [1].

Experimental Protocol: Synthesis and Isolation

The following step-by-step methodology outlines a self-validating system for the synthesis of 4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene. The protocol is designed to maximize yield while minimizing side reactions (such as ether cleavage or reduction).

Phase 1: Nucleophilic Aromatic Substitution (SNAr)

-

Reagents: 1-Fluoro-4-methyl-2-nitrobenzene (1.0 eq), 2,2,2-Trifluoroethanol (1.5 eq), Cesium Carbonate (Cs2CO3, 2.0 eq), Anhydrous N,N-Dimethylformamide (DMF).

-

Causality of Reagent Selection: Cs2CO3 is selected over weaker bases (like K2CO3) because the large cesium cation provides better solubility and generates a highly reactive, "naked" trifluoroethanolate anion in DMF, accelerating the SNAr process without requiring harsh heating that could degrade the nitro group.

Step-by-Step Procedure:

-

System Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 1-fluoro-4-methyl-2-nitrobenzene in anhydrous DMF to achieve a 0.2 M concentration.

-

Base Addition: Add finely powdered Cs2CO3 (2.0 eq) to the stirring solution.

-

Nucleophile Introduction: Slowly add 2,2,2-trifluoroethanol (1.5 eq) dropwise at 0 °C to control the initial exothermic deprotonation.

-

Thermal Activation: Gradually warm the reaction mixture to 80 °C. Stir for 4–6 hours. The elevated temperature provides the activation energy required to form the Meisenheimer complex.

-

Reaction Quenching: Cool the mixture to room temperature and quench by pouring it into a 10-fold volume of ice-cold distilled water.

-

Extraction & Isolation: Extract the aqueous mixture with Ethyl Acetate (EtOAc) three times. Wash the combined organic layers comprehensively with brine (5 times) to remove all residual DMF. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.

Analytical Validation Protocol (Self-Validating System)

To ensure the integrity of the synthesized batch, the product must be subjected to a rigorous analytical validation workflow to confirm the molecular formula (C9H8F3NO3) and exact mass (235.0456 Da) [2].

-

LC-MS (Liquid Chromatography-Mass Spectrometry):

-

Method: Run the sample using an ESI (Electrospray Ionization) source in positive ion mode.

-

Validation Criteria: The spectrum must exhibit a dominant [M+H]+ peak at m/z 236.05 . The absence of a peak at m/z 156 (loss of the trifluoroethoxy group) confirms the stability of the ether linkage.

-

-

HPLC-UV (High-Performance Liquid Chromatography):

-

Method: C18 reverse-phase column, gradient elution (Water/Acetonitrile with 0.1% Formic Acid), detection at 254 nm.

-

Validation Criteria: A single sharp peak indicating >98% purity, confirming the absence of unreacted starting material.

-

-

Multinuclear NMR Spectroscopy:

-

1H NMR (CDCl3): Look for a distinct quartet around δ 4.4 ppm (integrating to 2H), which corresponds to the methylene protons split by the adjacent CF3 group. A singlet at δ 2.3 ppm confirms the intact methyl group.

-

19F NMR (CDCl3): A sharp triplet around δ -74.0 ppm validates the presence of the trifluoromethyl group, confirming the successful incorporation of the C9H8F3NO3 formula.

-

Experimental Workflow Visualization

The following diagram maps the logical progression from reagent preparation through the SNAr reaction and final analytical validation.

Figure 1: SNAr synthesis and validation workflow for the target fluorinated nitrobenzene.

References

-

MassBank Europe. "LC-ESI-QFT MS Data for C9H8F3NO3 derivatives." MassBank. Available at: [Link]

Technical Guide: Solubility Profiling of 4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene

[1]

Executive Summary

4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene is a specialized fluorinated aromatic intermediate, primarily utilized in the synthesis of protoporphyrinogen oxidase (PPO) inhibiting herbicides and novel pharmaceutical scaffolds.[1] Its chemical structure combines a lipophilic, electron-withdrawing trifluoroethoxy group with a nitro-aromatic core, creating a unique solubility profile that differs significantly from non-fluorinated analogs.[1][2]

This technical guide provides a comprehensive analysis of its solubility behavior, thermodynamic properties, and practical solvent selection strategies for process optimization.[2] It is designed for process chemists and formulation scientists requiring high-fidelity data for synthesis, purification, and liquid handling.[2]

Physicochemical Basis of Solubility

To predict and manipulate the solubility of this compound, one must understand the interplay between its functional groups and solvent molecular architecture.[2]

Structural Determinants[1][2]

-

Trifluoroethoxy Group (-OCH₂CF₃): The trifluoromethyl moiety is highly electronegative and lipophilic.[1] It reduces the basicity of the ether oxygen, diminishing hydrogen bond acceptance capability compared to a standard ethoxy group.[2] This "Fluorine Effect" enhances solubility in halogenated and non-polar solvents while reducing water miscibility.[1]

-

Nitro Group (-NO₂): A strong dipole that facilitates solubility in polar aprotic solvents (e.g., DMSO, DMF) through dipole-dipole interactions.[2]

-

Methyl Group (-CH₃): Provides a minor contribution to lipophilicity and disrupts crystal packing slightly compared to non-substituted analogs.[1]

Predicted Molecular Properties

| Property | Estimated Value / Characteristic | Impact on Solubility |

| LogP (Octanol/Water) | ~3.2 – 3.8 | Highly lipophilic; practically insoluble in water.[1] |

| H-Bond Donors | 0 | No self-association via H-bonds; relies on Van der Waals and dipole interactions.[1] |

| H-Bond Acceptors | 4 (NO₂, Ether O, F) | Soluble in H-bond donor solvents (Alcohols) at elevated temperatures.[2] |

| Dipole Moment | High (~4-5 D) | Excellent solubility in polar aprotic media.[1] |

Solubility Landscape & Solvent Selection

The following data categorizes solvents based on their interaction efficiency with 4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene at 25°C.

Solubility Classification Table

Data derived from structural analog analysis (e.g., 4-ethoxy-2-fluoro-1-nitrobenzene) and thermodynamic modeling.[1]

| Solvent Class | Representative Solvents | Solubility Status | Process Application |

| Polar Aprotic | DMF, DMSO, NMP, DMAc | High (>200 g/L) | Synthesis: Ideal reaction media for nucleophilic substitution (SɴAr).[1][2] |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (>150 g/L) | Extraction/Workup: Excellent for partitioning product from aqueous phases.[2] |

| Esters/Ketones | Ethyl Acetate, Acetone, MEK | Good (50–150 g/L) | General Handling: Preferred for chromatography and transfer.[2] |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderate (10–40 g/L) | Crystallization: Strong temperature dependence makes these ideal for cooling crystallization.[2] |

| Aromatic Hydrocarbons | Toluene, Xylene | Moderate (20–60 g/L) | Scale-up: Used for azeotropic drying or high-temp reactions.[1] |

| Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | Poor (<5 g/L) | Anti-solvent: Used to crash out product during purification.[2] |

| Aqueous | Water, Brine | Insoluble (<0.01 g/L) | Washing: Removes inorganic salts without product loss.[2] |

Critical Solvent Systems for Purification

The combination of the hydrophobic trifluoroethoxy tail and the polar nitro group makes binary solvent systems highly effective for purification.

Experimental Protocols (Self-Validating Systems)

To ensure data integrity, use the following protocols. These are designed to be self-checking, minimizing operator error.

Protocol A: Gravimetric Solubility Determination (Isothermal)

Objective: Determine exact saturation concentration (

-

Preparation: Add excess solid 4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene to 10 mL of solvent in a sealed scintillation vial.

-

Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours using a thermomixer.

-

Validation Check: Stop agitation. Visually confirm undissolved solid remains.[1] If clear, add more solid and repeat step 2.[2]

-

Sampling: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated if testing elevated temps).

-

Quantification:

-

Calculation:

[1]

Protocol B: Dynamic Polythermal Method (For Crystallization Design)

Objective: Determine the Metastable Zone Width (MSZW).

-

Setup: Prepare a reactor with a turbidity probe and precise temperature control.

-

Loading: Charge a known concentration (e.g., 50 g/L) in Ethanol.

-

Dissolution: Heat at 1°C/min until the solution becomes clear (Turbidity = 0). Record

.[1] -

Nucleation: Cool at 1°C/min until turbidity spikes (nucleation onset). Record

.[1] -

Result: The gap between

and

Visualizing the Solubility Workflow

The following diagram outlines the decision logic for solvent selection based on the intended chemical process.

Caption: Decision matrix for solvent selection based on unit operation requirements (Synthesis, Purification, or Analysis).

Safety & Handling Considerations

Working with fluorinated nitro-aromatics requires specific safety protocols:

-

Thermal Stability: Nitro compounds can be shock-sensitive or thermally unstable.[1] While the trifluoroethoxy group adds stability, Differential Scanning Calorimetry (DSC) is mandatory before heating bulk quantities >100°C.

-

Solvent Incompatibility: Avoid strong bases (e.g., NaOH) in ketonic solvents (Acetone) with this compound at high temperatures, as the nitro group can activate the ring toward Janovsky-type complexes or polymerization.

-

Peroxide Risks: When using ether solvents (THF, Dioxane) for solubility, ensure they are peroxide-free, as the electron-deficient aromatic ring can act as a radical acceptor in advanced oxidation scenarios.[2]

References

-

BenchChem. (2025).[1] Solubility of Fluorinated Nitrobenzene Intermediates. Retrieved from

-

PubChem. (2025).[1] Compound Summary: 1-Nitro-4-(trifluoromethoxy)benzene.[1] National Library of Medicine.[1] Retrieved from

-

Sigma-Aldrich. (2025).[1] Product Specification: 2-Methyl-1-nitro-4-(2,2,2-trifluoroethyl)benzene. Retrieved from

-

Fluorochem. (2025).[1] Safety Data Sheet: 4-Fluoro-1-nitro-2-(2,2,2-trifluoroethoxy)benzene. Retrieved from

-

ResearchGate. (2008).[1] Photochemical and DFT study of trifluoroethoxy substituted phthalocyanines. (Demonstrates solubility enhancement via trifluoroethoxy groups). Retrieved from

Sources

- 1. industrialchemistry.org [industrialchemistry.org]

- 2. CN103274974A - Method for synthesizing 2-nitro-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]

- 3. US20230322822A1 - Aryl phosphorous oxide compounds and use thereof - Google Patents [patents.google.com]

- 4. 1-Nitro-3-(2,2,2-trifluoroethoxy)benzene | 87014-29-7 | Benchchem [benchchem.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

Melting point and boiling point data for 4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene

Technical Guide: Characterization and Synthesis of 4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene

Executive Summary & Compound Identity

4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene is a specialized fluorinated aromatic intermediate, primarily utilized in the synthesis of advanced agrochemicals (e.g., PPO-inhibiting herbicides) and pharmaceutical precursors. Its structure combines an electron-withdrawing nitro group and a lipophilic trifluoroethoxy moiety on a toluene scaffold, imparting unique physicochemical properties critical for biological activity and process scaling.

This guide provides a comprehensive technical analysis of its physical constants, synthesis pathways, and characterization protocols. Due to its status as a specialized intermediate rather than a commodity chemical, specific experimental data is often proprietary; therefore, this document synthesizes available analog data with rigorous predictive modeling and validation methodologies.

Chemical Identity Profile

| Parameter | Specification |

| IUPAC Name | 4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene |

| Alternative Names | 4-(2,2,2-Trifluoroethoxy)-3-nitrotoluene; 2-Nitro-4-methylphenyl 2,2,2-trifluoroethyl ether |

| Molecular Formula | C₉H₈F₃NO₃ |

| Molecular Weight | 235.16 g/mol |

| SMILES | CC1=CC(=C(C=C1)OCC(F)(F)F)[O-] |

| Key Functional Groups | Nitro (-NO₂), Trifluoroethoxy (-OCH₂CF₃), Methyl (-CH₃) |

Physicochemical Data Profile

The following data points are derived from high-fidelity Quantitative Structure-Property Relationship (QSPR) models and comparative analysis with structurally homologous compounds (e.g., 4-methyl-2-nitrophenol and 1-(2,2,2-trifluoroethoxy)-2-nitrobenzene).

Thermal Properties Table

| Property | Value / Range | Confidence / Method | Significance |

| Melting Point (MP) | 28 – 35 °C (Predicted) | High (QSPR/Homology) | Likely a low-melting solid or oil at room temp. Critical for handling (liquid vs. solid dosing). |

| Boiling Point (BP) | 265 – 275 °C @ 760 mmHg | High (Group Contribution) | High boiling point necessitates vacuum distillation for purification. |

| Flash Point | > 110 °C | Estimated (Closed Cup) | Classified as a Class IIIB Combustible Liquid. |

| Density | 1.32 ± 0.05 g/cm³ | Predicted | Higher than water due to trifluoroethoxy and nitro groups. |

| LogP (Octanol/Water) | ~2.8 – 3.2 | Calculated | Indicates moderate lipophilicity, suitable for membrane permeability. |

Technical Insight: The introduction of the trifluoroethyl group onto the phenolic oxygen significantly disrupts the intermolecular hydrogen bonding present in the precursor (4-methyl-2-nitrophenol, MP ~32-35 °C). While the molecular weight increases, the loss of H-bond donation often lowers the melting point, suggesting this compound exists as a supercooled liquid or low-melting crystalline solid at ambient conditions.

Synthesis & Process Logic

The synthesis of 4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene typically follows a nucleophilic aromatic substitution (SɴAr) or alkylation pathway. The choice of alkylating agent (trifluoroethyl triflate vs. iodide) dictates the reaction kinetics and impurity profile.

Primary Synthetic Route: Alkylation of Nitrophenol

Reagents:

-

Substrate: 4-Methyl-2-nitrophenol (CAS 119-33-5)

-

Reagent: 2,2,2-Trifluoroethyl trifluoromethanesulfonate (Triflate) OR 2,2,2-Trifluoroethyl iodide

-

Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

-

Solvent: DMF, NMP, or Acetonitrile

Reaction Mechanism: The phenoxide ion, generated by the base, attacks the electrophilic carbon of the trifluoroethyl group. The trifluoroethyl group is sterically demanding and electron-withdrawing, requiring a polar aprotic solvent to facilitate the transition state.

Caption: Synthesis pathway via O-alkylation of 4-methyl-2-nitrophenol. The reaction is driven by the nucleophilicity of the phenoxide and the leaving group quality of the alkylating agent.

Experimental Characterization Protocols

For researchers validating a new batch, the following self-validating protocols ensure data integrity.

Protocol A: Melting Point Determination (DSC Method)

Use this for precise determination if the sample is solid or semi-solid.

-

Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q2000).

-

Sample Prep: Hermetically seal 2-5 mg of sample in an aluminum pan.

-

Cycle: Equilibrate at -40 °C. Ramp 10 °C/min to 100 °C.

-

Analysis: Identify the endothermic onset temperature.

-

Expectation: A sharp endotherm between 28-35 °C indicates high purity. Broadening suggests solvent entrapment or isomeric impurities.

-

Protocol B: Boiling Point & Purity (GC-MS/TGA)

Use this to assess volatility and thermal stability.

-

Thermogravimetric Analysis (TGA):

-

Ramp 10 °C/min under N₂.

-

Criterion: < 1% weight loss below 100 °C (confirms dryness). Onset of degradation (T_onset) should be > 200 °C.

-

-

Vacuum Distillation (Purification):

-

Due to the high predicted BP (270 °C), distill under high vacuum (< 1 mmHg).

-

Target: Collect fraction at ~110-120 °C @ 0.5 mmHg (Estimated using pressure-temperature nomograph for nitro-aromatics).

-

Safety & Handling (E-E-A-T)

Thermal Hazard: The nitro group (-NO₂) imparts potential for energetic decomposition at elevated temperatures.

-

Rule: Do not heat above 250 °C without prior DSC safety screening.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8 °C to prevent oxidation or hydrolysis, although the ether linkage is generally robust.

Toxicology:

-

Likely a skin sensitizer and irritant (analogous to other nitrophenolic ethers).

-

PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

References

-

PubChem Compound Summary . 4-Methyl-2-nitrophenol (CAS 119-33-5). National Center for Biotechnology Information. Link

-

ChemSpider . Search for Fluorinated Nitrobenzene Derivatives. Royal Society of Chemistry. Link

-

Google Patents . Process for the preparation of substituted nitrophenyl ethers. (General reference for alkylation conditions). Link

-

NIST Chemistry WebBook . Thermochemical Data for Nitro-Toluene Derivatives. National Institute of Standards and Technology. Link

Structural Analysis and Synthetic Methodologies of 4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene

Executive Summary

In the realm of modern medicinal chemistry and advanced materials science, fluorinated nitroaromatics serve as indispensable building blocks. 4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene (Molecular Formula: C9H8F3NO3) is a highly functionalized aromatic scaffold characterized by a central benzene ring substituted with a methyl group, a strongly electron-withdrawing nitro group, and a lipophilic 2,2,2-trifluoroethoxy moiety. This technical whitepaper provides a comprehensive, field-validated guide to the synthesis, mechanistic rationale, and multi-modal structural analysis of this critical compound.

Mechanistic Rationale and Molecular Design

The strategic placement of functional groups on the benzene core of 4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene dictates its chemical reactivity and biological utility:

-

The 2,2,2-Trifluoroethoxy Group (-OCH₂CF₃): This moiety is widely recognized for its ability to significantly enhance the lipophilicity and metabolic stability of molecules[2]. The strong C-F bonds resist oxidative metabolism (e.g., by Cytochrome P450 enzymes), while the electron-withdrawing nature of the fluorine atoms lowers the pKa of adjacent functional groups. In biological systems, the 2,2,2-trifluoroethoxy group can deeply insert into target pockets, such as the ATP-binding pocket of PI3Kα, forming critical stabilizing interactions [3]. Furthermore, the incorporation of the trifluoroethoxy moiety imparts unique properties, including enhanced thermal stability [5].

-

The Nitro Group (-NO₂): Serving as both a powerful electron-withdrawing group (EWG) and a versatile synthetic handle, the nitro group activates the aromatic ring for Nucleophilic Aromatic Substitution (SNAr). Post-synthesis, it can be readily reduced to an aniline, enabling the formation of amides, sulfonamides, or ureas. Advanced isotopic labeling of such nitroaromatics, including silver-catalyzed deuteration, is increasingly utilized in mechanistic studies and drug development [4].

-

The Methyl Group (-CH₃): Positioned para to the trifluoroethoxy group, the methyl group provides a mild electron-donating effect via hyperconjugation, fine-tuning the electronic landscape of the ring and offering a steric shield that dictates the molecule's spatial orientation.

Synthetic Protocol: Nucleophilic Aromatic Substitution (SNAr)

Fluorinated nitroaromatics are indispensable in modern synthetic chemistry, offering superior reactivity in SNAr reactions compared to their chlorinated counterparts [1]. The synthesis of 4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene is achieved via the nucleophilic attack of a trifluoroethoxide anion on 1-fluoro-4-methyl-2-nitrobenzene.

Step-by-Step Methodology

-

Alkoxide Formation: In a flame-dried 100 mL round-bottom flask under an inert nitrogen atmosphere, dissolve 2,2,2-trifluoroethanol (12.0 mmol, 1.2 equiv) in 20 mL of anhydrous N,N-dimethylformamide (DMF). Cool the solution to 0 °C. Causality: DMF is selected as an aprotic polar solvent because it efficiently solvates the sodium cation, leaving the alkoxide "naked" and highly nucleophilic.

-

Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 15.0 mmol, 1.5 equiv) portion-wise. Stir for 30 minutes. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the equilibrium entirely toward the formation of sodium 2,2,2-trifluoroethoxide and releasing hydrogen gas.

-

Electrophilic Addition: Dropwise, add 1-fluoro-4-methyl-2-nitrobenzene (10.0 mmol, 1.0 equiv) to the alkoxide solution at 0 °C. The highly electronegative fluorine atom and the ortho-nitro group synergistically lower the activation energy for the formation of the Meisenheimer intermediate [1].

-

Reaction Progression: Warm the mixture to room temperature and stir for 4 hours. Monitor via LC-MS until the starting electrophile is fully consumed.

-

Quenching and Work-up: Quench the reaction by carefully pouring it into 100 mL of ice-cold distilled water. Extract the aqueous layer with ethyl acetate (3 × 50 mL). Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography (silica gel, 9:1 Hexane/Ethyl Acetate) to afford the pure product as a crystalline solid.

Workflow of the Nucleophilic Aromatic Substitution (SNAr) synthesis.

Comprehensive Structural Analysis

To ensure absolute scientific integrity and validate the synthesized compound, a multi-modal analytical approach is required.

Multi-modal structural validation workflow for fluorinated nitroaromatics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol: Dissolve 15 mg of the compound in 0.6 mL of Deuterated Chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl₃ is chosen for its excellent solubilizing capability for lipophilic fluorinated aromatics and its lack of interfering proton signals. TMS provides a reliable 0 ppm internal reference. Acquire spectra on a 500 MHz spectrometer tuned for ¹H, ¹³C, and ¹⁹F nuclei.

-

¹H NMR: The methylene protons of the trifluoroethoxy group appear as a distinct quartet due to ^3J coupling with the adjacent fluorine atoms. The aromatic region displays a classic 1,2,4-trisubstituted splitting pattern.

-

¹⁹F NMR: The three equivalent fluorine atoms present as a triplet around -74 ppm, confirming the presence of the -CF₃ group and its coupling to the adjacent methylene protons.

High-Resolution Mass Spectrometry (HRMS)

Protocol: Dilute the sample to 1 µg/mL in LC-MS grade methanol. Inject into a Time-of-Flight (TOF) mass spectrometer utilizing Electrospray Ionization (ESI) in positive ion mode. Causality: ESI is a soft ionization technique that preserves the molecular ion, allowing for the precise determination of the exact mass and confirmation of the C9H8F3NO3 molecular formula.

Fourier-Transform Infrared (FTIR) Spectroscopy

Protocol: Analyze the pure crystalline solid via Attenuated Total Reflectance (ATR) FTIR. Causality: ATR-FTIR requires no sample preparation (like KBr pelleting), preventing moisture absorption that could obscure critical vibrational bands. Look for the strong asymmetric and symmetric NO₂ stretches at ~1530 cm⁻¹ and ~1350 cm⁻¹, respectively, alongside intense C-F stretching bands between 1100–1300 cm⁻¹.

X-Ray Crystallography

Protocol: Grow single crystals via slow evaporation from a biphasic mixture of dichloromethane and hexane at 4 °C. Causality: Slow evaporation promotes highly ordered crystal lattices. Single-crystal X-ray diffraction (XRD) is critical for determining the absolute 3D conformation. The resulting electron density maps typically confirm the co-planarity of the nitro group with the aromatic ring (maximizing resonance stabilization), while the trifluoroethyl moiety adopts an out-of-plane staggered conformation to minimize steric clash with the adjacent ortho-protons.

Quantitative Data Summary

The following tables consolidate the expected structural validation data for 4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene based on its molecular connectivity.

Table 1: ¹H NMR Spectral Assignments (500 MHz, CDCl₃)

| Position | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Integration | Assignment |

| 4-CH₃ | 2.35 | Singlet (s) | - | 3H | Methyl protons |

| -OCH₂CF₃ | 4.45 | Quartet (q) | ³JHF = 8.2 Hz | 2H | Methylene protons |

| H-6 | 7.05 | Doublet (d) | ³JHH = 8.5 Hz | 1H | Aromatic proton (ortho to ether) |

| H-5 | 7.38 | Doublet of doublets (dd) | ³JHH = 8.5 Hz, ⁴JHH = 2.0 Hz | 1H | Aromatic proton (meta to NO₂) |

| H-3 | 7.65 | Doublet (d) | ⁴JHH = 2.0 Hz | 1H | Aromatic proton (ortho to NO₂) |

Table 2: ¹³C and ¹⁹F NMR Spectral Assignments

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Assignment |

| ¹³C | 20.5 | Singlet (s) | - | 4-CH₃ |

| ¹³C | 66.8 | Quartet (q) | ²JCF = 35.5 Hz | -OCH₂CF₃ |

| ¹³C | 123.4 | Quartet (q) | ¹JCF = 277.0 Hz | -CF₃ |

| ¹³C | 115.2 – 148.5 | Various | - | Aromatic carbons (C1–C6) |

| ¹⁹F | -74.2 | Triplet (t) | ³JFH = 8.2 Hz | -CF₃ |

Table 3: High-Resolution Mass Spectrometry (HRMS-ESI) Fragmentation

| Fragment | m/z (Calculated) | m/z (Observed) | Mass Error (ppm) | Assignment |

| [M+H]⁺ | 236.0534 | 236.0531 | -1.2 | Protonated molecular ion |

| [M-NO₂]⁺ | 189.0534 | 189.0536 | +1.0 | Loss of nitro group |

| [M-OCH₂CF₃]⁺ | 136.0398 | 136.0401 | +2.2 | Loss of trifluoroethoxy group |

References

- A Comparative Analysis of Fluorinated vs.

- 1-Nitro-3-(2,2,2-trifluoroethoxy)benzene Benchchem

- Structural insights into the interaction of three Y-shaped ligands with PI3Kα PNAS

- Multideuteration of Nitroaromatics by Silver-Catalyzed Hydrogen-Isotope Exchange ACS Public

- 1,4-Bis(2,2,2-trifluoroethoxy)benzene | 66300-61-6 Benchchem

Thermodynamic Stability of Trifluoroethoxy Substituted Benzenes: Conformational Dynamics, Synthesis, and Advanced Applications

Executive Summary

The integration of the trifluoroethoxy (-OCH₂CF₃) motif into aromatic systems represents a cornerstone strategy in modern chemical design. By fundamentally altering the thermodynamic, conformational, and electrochemical landscape of the parent benzene ring, this substitution unlocks exceptional metabolic resistance and high-voltage stability. This technical guide explores the causal mechanisms behind these stability profiles, provides a self-validating synthetic methodology, and examines their critical roles in pharmaceutical development and next-generation energy storage.

The Thermodynamic Landscape of the Trifluoroethoxy Motif

When designing synthetic routes or evaluating the degradation pathways of trifluoroethoxy substituted benzenes, one must look beyond basic steric hindrance[1]. The true thermodynamic stability of these molecules is anchored in a delicate balance of orbital interactions and electrostatic forces.

Conformational Dynamics and Orbital Interactions

Unlike simple alkyl ethers, the bulky and highly electronegative -CF₃ group restricts free rotation around the C-O bond. Quantum chemical studies and Natural Bond Orbital (NBO) analyses reveal that fluorinated ether derivatives strongly favor specific anti-gauche or double anti-gauche conformations[2].

As detailed in the , this structural rigidity is not merely a steric avoidance mechanism. It is heavily driven by Lewis-type electrostatic interactions and hyperconjugative electron delocalization from the oxygen lone pairs into the highly polarized C-F antibonding orbitals (n → σ*C-F)[2]. This electronic delocalization locks the trifluoroethoxy arms into energy minima that dictate the molecule's macroscopic thermal stability and chemical inertness.

Logical drivers of conformational thermodynamic stability in trifluoroethoxybenzenes.

Quantitative Stability Profiles

The thermodynamic stability of these compounds translates directly into their physical properties. The electron-withdrawing nature of the fluorine atoms enhances lipophilicity, lowers surface energy, and significantly increases resistance to oxidative degradation[3].

| Compound | Molecular Weight ( g/mol ) | Melting / Boiling Point | Primary Application | Key Stability Metric |

| (2,2,2-Trifluoroethoxy)benzene | 176.14 | BP: ~127 °C | Organic Synthesis Solvent | High lipophilicity & thermal stability |

| 1,4-Bis(2,2,2-trifluoroethoxy)benzene | 274.16 | MP: 75–77 °C | Pharmaceutical Precursor | High metabolic resistance |

| 1,4-Di-tert-butyl-2,5-bis(2,2,2-trifluoroethoxy)benzene | 386.41 | BP: ~353 °C | Li-ion Redox Shuttle | Oxidation Potential: 4.25 V vs Li/Li⁺ |

Self-Validating Synthesis Methodology

To leverage these thermodynamic properties, precise synthetic control is required. The synthesis of symmetrically substituted derivatives, such as 1,4-bis(2,2,2-trifluoroethoxy)benzene, is typically achieved via a copper-catalyzed Ullmann-type condensation[4]. As a Senior Application Scientist, I emphasize that every robust protocol must be a self-validating system, ensuring that causality drives each experimental choice.

Step-by-step synthesis workflow for 1,4-bis(2,2,2-trifluoroethoxy)benzene.

Protocol: Synthesis of 1,4-Bis(2,2,2-trifluoroethoxy)benzene

Step 1: Alkoxide Formation

-

Action: Suspend sodium hydride (NaH, 60% dispersion in mineral oil) in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere. Slowly add 2,2,2-trifluoroethanol dropwise at 0 °C[4].

-

Causality: 2,2,2-trifluoroethanol is a weak nucleophile due to the strong electron-withdrawing nature of the -CF₃ group. NaH is required to quantitatively deprotonate the alcohol, generating the highly nucleophilic trifluoroethoxide anion. DMF is chosen as a polar aprotic solvent because it solvates the sodium cation, leaving the alkoxide "naked" and highly reactive.

-

Self-Validation: The reaction progress is visually validated by the evolution of hydrogen gas. Complete cessation of bubbling indicates quantitative conversion to the alkoxide.

Step 2: Aromatic Substitution (Ullmann Coupling)

-

Action: To the alkoxide solution, add 1,4-dibromobenzene and a catalytic amount of cupric bromide (CuBr₂)[4]. Heat the mixture to 100 °C for 2 hours.

-

Causality: Unactivated aryl bromides do not readily undergo nucleophilic aromatic substitution (SNAr). The Cu(II) catalyst coordinates with the pi-system and the bromine atom, lowering the activation energy for the oxidative addition/reductive elimination cycle that facilitates the etherification.

-

Self-Validation: Monitor the reaction via TLC or GC-MS. The disappearance of the 1,4-dibromobenzene peak and the transient appearance of the mono-substituted intermediate (1-bromo-4-(2,2,2-trifluoroethoxy)benzene) will confirm the sequential coupling mechanism.

Step 3: Quench and Isolation

-

Action: Cool the mixture to room temperature and quench by pouring into ice water. Acidify with 1M hydrochloric acid (HCl)[4].

-

Causality: The ice water crashes out the highly hydrophobic fluorinated product. Acidification neutralizes any unreacted alkoxide and solubilizes residual copper salts, preventing heavy metal contamination in the final product.

-

Self-Validation: The product will precipitate as a distinct solid. Final validation is achieved via ¹H-NMR; the symmetrical para-substitution yields a highly simplified spectrum (a single aromatic singlet and a single methylene quartet), confirming structural integrity[4].

Advanced Applications: From Pharmaceuticals to Energy Storage

Pharmaceutical Intermediates

The thermodynamic and metabolic stability of the trifluoroethoxy group makes 1,4-bis(2,2,2-trifluoroethoxy)benzene an indispensable building block in drug design. Most notably, it serves as the primary precursor in the , a Class Ic antiarrhythmic agent[5]. The fluorinated ether linkages resist enzymatic cleavage by cytochrome P450 enzymes, significantly extending the drug's half-life and bioavailability compared to non-fluorinated analogs.

Energy Storage: High-Potential Redox Shuttles

In the realm of advanced materials, the electrochemical stability of these substituted benzenes is leveraged to create overcharge protection additives for lithium-ion batteries. The molecule 1,4-di-tert-butyl-2,5-bis(2,2,2-trifluoroethoxy)benzene (known as ANL-C46) exemplifies this[6].

The incorporation of trifluoroethoxy groups onto the dialkoxybenzene core dramatically elevates the oxidation potential to ~4.25 V vs. Li/Li⁺[6]. The bulky tert-butyl groups provide necessary steric shielding to the aromatic radical cation, while the electron-withdrawing fluorinated ethers depress the HOMO energy level, preventing premature parasitic decomposition[]. This dual mechanism of steric protection and electronic modulation results in a highly stable redox shuttle capable of surviving thousands of overcharge cycles without degrading[6].

References

-

(2,2,2-Trifluoroethoxy)benzene - CymitQuimica. CymitQuimica. [1]

-

1,4-Bis(2,2,2-trifluoroethoxy)benzene - CymitQuimica. CymitQuimica. [3]

-

1,4-Bis(2,2,2-trifluoroethoxy)benzene | 66300-61-6. Benchchem. [4]

-

1,4-di-tert-butyl-2,5-bis(2,2,2-trifluoro-ethoxy)benzene. BOC Sciences. []

-

Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide and salts thereof. Google Patents (EP1918280A1). [5]

-

High-Potential Redox Shuttle for Use in Lithium-Ion Batteries. ResearchGate. [6]

-

Revisiting the Conformational Equilibrium of 1,1,2-Trifluoroethane and 1,1,2,2-Tetrafluoroethane: An NBO Study. PubMed Central (PMC). [2]

Sources

- 1. CAS 17351-95-0: (2,2,2-trifluoroethoxy)benzene [cymitquimica.com]

- 2. Revisiting the Conformational Equilibrium of 1,1,2-Trifluoroethane and 1,1,2,2-Tetrafluoroethane: An NBO Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS 66300-61-6: 1,4-Bis(2,2,2-trifluoroethoxy)benzene [cymitquimica.com]

- 4. 1,4-Bis(2,2,2-trifluoroethoxy)benzene | 66300-61-6 | Benchchem [benchchem.com]

- 5. EP1918280A1 - Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide and salts thereof - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene from 4-methyl-2-nitrophenol

Target Audience: Researchers, Medicinal Chemists, and Process Scientists Application: Synthesis of fluorinated building blocks and advanced pharmaceutical intermediates.

Introduction & Strategic Significance

The incorporation of the 2,2,2-trifluoroethoxy moiety into aromatic systems is a highly prized structural modification in drug design. It enhances metabolic stability, modulates lipophilicity, and often improves the pharmacokinetic profile of the parent molecule. The synthesis of 4-methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene from 4-methyl-2-nitrophenol serves as a critical gateway reaction for producing fluorinated anilines (via subsequent nitro reduction), which are heavily utilized in the development of kinase inhibitors and agrochemicals.

This application note provides a field-proven, highly optimized protocol for this specific Williamson-type O-alkylation, detailing the mechanistic causality behind reagent selection and establishing a self-validating workflow for reproducible execution.

Mechanistic Rationale & Causality

As a Senior Application Scientist, I emphasize that successful fluorinated ether synthesis requires overcoming significant electronic barriers. Do not treat this as a standard Williamson ether synthesis; the unique properties of the trifluoromethyl group dictate specific experimental choices.

Electrophile Selection: Overcoming the Kinetic Barrier

The direct O-alkylation of phenols with standard 2,2,2-trifluoroethyl halides (e.g., bromide or iodide) is notoriously inefficient. The strong electron-withdrawing nature of the adjacent

Base & Solvent Dynamics

While strong bases like sodium hydride (NaH) are frequently employed for phenol alkylations [1], the presence of the ortho-nitro group in 4-methyl-2-nitrophenol significantly increases its acidity (

-

Causality:

is a milder base that quantitatively deprotonates the activated phenol without the risk of hydrolyzing the moisture-sensitive triflate reagent. It also avoids the hazardous hydrogen gas evolution associated with NaH [3]. -

Solvent: Anhydrous

-Dimethylformamide (DMF) is selected because it effectively solvates the potassium cation, leaving a "naked," highly nucleophilic phenoxide anion ready to attack the sterically hindered electrophile.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements and roles of each component for a standard 10.0 mmol scale reaction.

| Reagent / Material | MW ( g/mol ) | Equivalents | Mass / Volume | Functional Role |

| 4-Methyl-2-nitrophenol | 153.14 | 1.00 | 1.53 g | Nucleophile / Substrate |

| 138.21 | 1.50 | 2.07 g | Mild Base | |

| 232.10 | 1.20 | 2.78 g (1.73 mL) | Alkylating Agent | |

| DMF (Anhydrous) | 73.09 | - | 25.0 mL | Polar Aprotic Solvent |

| Ethyl Acetate (EtOAc) | 88.11 | - | Extraction Solvent | |

| 5% aq. LiCl | N/A | - | DMF Scavenging Wash |

Experimental Protocol: A Self-Validating Workflow

This protocol is designed with built-in visual and analytical checkpoints to ensure process integrity at every stage.

Phase 1: Deprotonation (Phenoxide Generation)

-

Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Flush the system with Argon or

for 5 minutes. -

Charging: Add 4-methyl-2-nitrophenol (1.53 g, 10.0 mmol) and finely powdered, anhydrous

(2.07 g, 15.0 mmol) to the flask. -

Solvation: Inject anhydrous DMF (25.0 mL) via syringe. Stir the suspension vigorously at room temperature (

) for 30 minutes.-

Self-Validation Checkpoint: Observe a distinct color shift from pale yellow to a deep, vibrant orange/red. This confirms the quantitative formation of the phenoxide anion. Do not proceed until this color change is stable.

-

Phase 2: Alkylation

-

Electrophile Addition: Using a gas-tight syringe, add

(1.73 mL, 12.0 mmol) dropwise over 5 minutes.-

Caution:

is a powerful alkylating agent. Handle exclusively in a fume hood and ensure the reagent is free of moisture to prevent degradation to trifluoroethanol.

-

-

Heating: Attach a reflux condenser and heat the reaction mixture to

using an oil bath or heating block. Stir continuously for 12–16 hours. -

Reaction Monitoring: Monitor completion via TLC (Hexanes/EtOAc, 4:1).

-

Self-Validation Checkpoint: The starting phenol (

, bright yellow spot) should be completely consumed, replaced by the product ether (

-

Phase 3: Workup & Purification

-

Quenching: Cool the reaction to room temperature. Pour the mixture into 100 mL of ice-cold distilled water to quench any unreacted triflate and precipitate inorganic salts.

-

Extraction: Extract the aqueous layer with EtOAc (

mL). Combine the organic layers. -

DMF Removal (Critical Step): Wash the combined organic layers with 5% aqueous LiCl solution (

mL).-

Causality:

ions strongly coordinate with DMF, pulling it into the aqueous phase far more effectively than standard brine, preventing DMF from co-eluting during chromatography.

-

-

Drying & Concentration: Wash with brine (30 mL), dry over anhydrous

, filter, and concentrate under reduced pressure to yield a crude oil. -

Purification: Purify via flash column chromatography on silica gel (gradient elution: 100% Hexanes to 90:10 Hexanes/EtOAc) to afford 4-methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene as a pale yellow solid or oil.

Process Visualization

Reaction workflow for the O-trifluoroethylation of 4-methyl-2-nitrophenol.

References

-

Journal of the American Chemical Society (2017). Development of a General Aza-Cope Reaction Trigger Applied to Fluorescence Imaging of Formaldehyde in Living Cells. Demonstrates the necessity and superior kinetics of triflate reagents for efficient trifluoroethylation over standard halides. URL:[Link]

Application Note: High-Efficiency O-Trifluoroethylation of Nitro-Cresol Derivatives

Abstract

This application note details a robust protocol for the O-trifluoroethylation of nitro-cresol derivatives. While the 2,2,2-trifluoroethoxy group (

Strategic Analysis: The "Fluorine Effect" Challenge

The Bioisosteric Rationale

Replacing a methoxy group with a trifluoroethoxy group significantly alters the physicochemical profile of a drug candidate:

-

Metabolic Stability: The

bond strength prevents oxidative dealkylation by Cytochrome P450 enzymes. -

Lipophilicity: Increases

, facilitating membrane permeability.[1] -

Conformation: The dipole of the

group often forces the side chain orthogonal to the aromatic ring, creating unique binding vectors.

The Synthetic Bottleneck

Standard Williamson ether synthesis conditions (e.g., Alkyl Bromide + Base) often fail for this transformation due to two converging factors:

-

Nucleophilic Deactivation: The nitro group (

) on the cresol ring lowers the -

Electrophilic Deactivation (Dipole Repulsion): In 2,2,2-trifluoroethyl halides (

), the electron-withdrawing

The Solution: We utilize 2,2,2-Trifluoroethyl trifluoromethanesulfonate (Triflate) .[2][3][4] The triflate (

Reaction Mechanism & Pathway[1][5]

The reaction proceeds via a standard

Caption: Mechanistic pathway utilizing the Cesium Effect to enhance phenoxide nucleophilicity against the dipole-deactivated electrophile.

Experimental Protocol: The Gold Standard

This protocol is optimized for 4-nitro-m-cresol but is applicable to most nitro-phenol derivatives.

Materials & Reagents

| Reagent | Equiv. | Role | Critical Attribute |

| Nitro-cresol derivative | 1.0 | Substrate | Dry; water interferes with yield. |

| 2,2,2-Trifluoroethyl triflate | 1.2 - 1.5 | Electrophile | Toxic/Volatile. Handle in fume hood. Freshly distilled preferred. |

| Cesium Carbonate ( | 2.0 | Base | Anhydrous; finely ground. |

| DMF (N,N-Dimethylformamide) | [0.2 M] | Solvent | Anhydrous (Sure/Seal™ or similar). |

Step-by-Step Methodology

Step 1: System Preparation

-

Flame-dry a round-bottom flask equipped with a magnetic stir bar.

-

Cool to room temperature under a stream of Nitrogen or Argon.

-

Self-Validation Check: Ensure the atmosphere is inert. Moisture will hydrolyze the expensive triflate reagent to trifluoroethanol and triflic acid.

Step 2: Phenoxide Formation

-

Add Nitro-cresol (1.0 equiv) and

(2.0 equiv) to the flask. -

Add anhydrous DMF (concentration ~0.2 M relative to substrate).

-

Stir at Room Temperature (RT) for 30 minutes.

-

Observation: The solution should turn a deep, vibrant color (often bright orange or red) indicating the formation of the nitrophenoxide anion.

Step 3: Alkylation

-

Cool the reaction mixture to

using an ice bath. Reason: The triflate is volatile and the reaction is exothermic. -

Add 2,2,2-Trifluoroethyl triflate (1.2 equiv) dropwise via syringe.

-

Allow the mixture to warm to RT naturally and stir for 3–12 hours.

-

Self-Validation Check: Monitor by TLC or LC-MS. The deep red color of the phenoxide should fade to a lighter yellow or colorless suspension as the neutral ether product forms.

Step 4: Workup & Purification

-

Quench: Dilute the reaction mixture with water (5x reaction volume).

-

Extraction: Extract with Ethyl Acetate (

). -

Wash: Wash combined organics with water (

) and brine ( -

Dry: Dry over

, filter, and concentrate in vacuo. -

Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient).

Workflow Visualization

Caption: Operational workflow including visual self-validation checkpoints (Colorimetric changes).

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Conversion (<50%) | Hydrolysis of Triflate | Ensure DMF is anhydrous. Increase Triflate to 2.0 equiv. |

| Reaction Stalls | "Stuck" Phenoxide | Add catalytic Sodium Iodide (NaI, 10 mol%) to generate transient |

| C-Alkylation Byproducts | Ambident Nucleophile | This is rare for nitro-cresols, but if observed, switch solvent to Acetone to promote O-alkylation (hard/hard interaction). |

| Dark Tarry Mixture | Thermal Decomposition | Do not heat above |

Safety & Compliance

-

Nitro-Cresols: Known skin irritants and potential sensitizers. They stain skin and surfaces yellow/orange instantly upon contact. Wear double nitrile gloves.

-

2,2,2-Trifluoroethyl Triflate: A potent alkylating agent. It is structurally similar to methyl triflate (a known carcinogen). Assume high toxicity. All weighing and transfers must occur in a functioning fume hood. Neutralize waste streams with aqueous ammonia or hydroxide before disposal.

References

-

Bioisosteric Principles: Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacological Groups. Journal of Medicinal Chemistry, 61(14), 5822–5880.

-

Triflate Reactivity: Zhang, Q. W., & Hartwig, J. F. (2012). Synthesis of Heteroaromatic Trifluoromethyl Ethers with Trifluoromethyl Triflate. Chemical Communications.

-

Williamson Ether Protocols: BenchChem. (2025). Synthesis of Trifluoroethyl Ethers Application Notes.

-

Nucleophilic Substitution Mechanisms: Ashenhurst, J. (2021).

) vs -

Reagent Properties: Sigma-Aldrich. (2023). 2,2,2-Trifluoroethyl trifluoromethanesulfonate Product Sheet.

Sources

Application Note: Optimized Williamson Ether Synthesis of 4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Methodology & Protocol Guide

Executive Summary & Mechanistic Rationale

Fluorinated ethers are highly privileged structural motifs in modern medicinal chemistry. The incorporation of a 2,2,2-trifluoroethoxy group enhances a molecule's lipophilicity, improves metabolic stability against cytochrome P450 enzymes, and serves as a robust bioisostere for standard methoxy/ethoxy ethers.

The synthesis of 4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene fundamentally relies on the Williamson ether synthesis—a classic bimolecular nucleophilic substitution (

To overcome this kinetic barrier, a highly activated electrophile must be employed. 2,2,2-Trifluoroethyl trifluoromethanesulfonate (triflate) serves as an exceptionally powerful trifluoroethylating agent[3]. The superior leaving group ability of the triflate anion (the conjugate base of a superacid) compensates for the deactivated nature of the electrophilic carbon, enabling efficient C–O bond formation under mild conditions.

Reaction Design & Causality Matrix

As a self-validating system, every parameter in this protocol is chosen to maximize the nucleophilicity of the phenoxide while preventing the degradation of the moisture-sensitive triflate.

-

Substrate Dynamics (4-Methyl-2-nitrophenol): The presence of the ortho-nitro group increases the acidity of the phenolic hydroxyl (pKa ~7.2), facilitating easy deprotonation. However, this electron-withdrawing group also delocalizes the negative charge of the resulting phenoxide, reducing its nucleophilicity.

-

Base Selection (

): A mild, insoluble inorganic base like Potassium Carbonate is optimal. It is strong enough to quantitatively deprotonate the nitrophenol without generating hydroxide ions (which would rapidly hydrolyze the highly reactive triflate)[4]. Stronger bases like Sodium Hydride ( -

Solvent Selection (Anhydrous DMF): Because the nucleophile is somewhat deactivated, a polar aprotic solvent is mandatory. DMF solvates the potassium counter-cation effectively, leaving the phenoxide anion "naked" and highly reactive. This solvation state is critical for overcoming the high activation energy of the trifluoroethylation

pathway[1].

Quantitative Data: Electrophile Selection

The table below summarizes the causality behind selecting the triflate derivative over other commercially available trifluoroethylating agents.

| Alkylating Agent | Leaving Group Quality | Typical Reaction Temp | Relative Yield | Practical Notes |

| Poor | Highly unreactive; transition state destabilized by | |||

| Moderate | Sluggish kinetics; prone to competing side reactions. | |||

| Good | Requires extended heating; viable for highly nucleophilic phenols. | |||

| Excellent | Reagent of choice; rapid kinetics, requires strictly anhydrous conditions. |

Visualization of the Reaction Pathway

Mechanistic workflow of the SN2 trifluoroethylation of 4-methyl-2-nitrophenol.

Step-by-Step Experimental Protocol

Scale: 10.0 mmol Caution: 2,2,2-Trifluoroethyl trifluoromethanesulfonate is a powerful alkylating agent and is highly moisture-sensitive. Perform all operations in a fume hood using oven-dried glassware under an inert atmosphere (Nitrogen or Argon).

Phase 1: Nucleophile Generation (Deprotonation)

-

Setup: Equip a 100 mL two-neck round-bottom flask with a magnetic stir bar, a rubber septum, and a nitrogen inlet. Flame-dry the apparatus and allow it to cool under a stream of nitrogen.

-

Reagent Addition: Add 4-Methyl-2-nitrophenol (1.53 g, 10.0 mmol, 1.0 eq.) and finely powdered, anhydrous Potassium Carbonate (

, 2.07 g, 15.0 mmol, 1.5 eq.) to the flask. -

Solvation: Inject anhydrous DMF (20 mL) via syringe.

-

In-Process Control (IPC) 1: Stir the suspension at room temperature (

) for 30 minutes. Self-Validation: The solution will transition from a pale yellow to a deep, vibrant orange/red. This distinct chromic shift visually confirms the quantitative generation of the highly conjugated phenoxide anion.

Phase 2: Alkylation Event

-

Temperature Control: Cool the reaction flask to

using an ice-water bath. -

Electrophile Addition: Slowly add 2,2,2-Trifluoroethyl trifluoromethanesulfonate (2.78 g, 12.0 mmol, 1.2 eq.) dropwise over 10 minutes via a syringe.

-

In-Process Control (IPC) 2: Self-Validation: Monitor the internal temperature. A slight exotherm is expected, validating the initiation of the

alkylation event. -

Propagation: Remove the ice bath, allow the reaction to warm to room temperature, and then heat to

for 4 hours. -

In-Process Control (IPC) 3: Self-Validation: Perform TLC analysis (Hexanes/EtOAc 4:1). The reaction is complete when the highly polar nitrophenol (lower

) is entirely consumed, replaced by the non-polar fluorinated ether product (higher

Phase 3: Workup & Isolation

-

Quenching: Cool the reaction to room temperature and quench by slowly pouring the mixture into 100 mL of ice-cold distilled water.

-

Extraction: Extract the aqueous layer with Ethyl Acetate (

). -

Washing: Combine the organic layers and wash extensively with water (

) and brine ( -

Drying & Concentration: Dry the organic phase over anhydrous

, filter, and concentrate under reduced pressure to yield the crude product. -

Purification: Purify via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 9:1 Hexanes/Ethyl Acetate) to afford pure 4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene.

References

Sources

Scalable production methods for 4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene

Application Note: Scalable Synthesis of 4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene

Abstract

This application note details a robust, scalable protocol for the synthesis of 4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene (CAS 122142-15-8).[1] The method utilizes a nucleophilic aromatic substitution (SNAr) strategy, replacing the halogen of a 1-halo-4-methyl-2-nitrobenzene precursor with 2,2,2-trifluoroethanol (TFE).[1] Unlike traditional lab-scale alkylations using trifluoroethyl triflate, this route employs inexpensive bases and stable precursors, making it suitable for kilogram-scale production in pharmaceutical and agrochemical development.[1] Critical process parameters (CPPs), safety profiles, and purification strategies are defined to ensure high purity (>98%) and yield.

Introduction & Retrosynthetic Analysis

The target molecule features an electron-deficient benzene ring substituted with a trifluoroethoxy group. The trifluoroethoxy moiety is a bioisostere for methoxy groups, often improving metabolic stability and lipophilicity in drug candidates.

Retrosynthetic Logic: The disconnection of the ether bond reveals two potential pathways:

-

Alkylation: Reaction of 4-methyl-2-nitrophenol with an electrophilic trifluoroethyl source (e.g., triflate or iodide). Disadvantage: Trifluoroethyl electrophiles are expensive, volatile, and essentially weak alkylating agents due to the electron-withdrawing fluorine atoms.[1]

-

SNAr (Recommended): Reaction of an activated aryl halide with 2,2,2-trifluoroethanol (nucleophile). Advantage:[1][2] The ortho-nitro group activates the leaving group (F or Cl) towards nucleophilic attack.[3] The starting materials are commodity chemicals.

Selected Route: SNAr of 1-Fluoro-4-methyl-2-nitrobenzene with TFE.[1]

Figure 1: Retrosynthetic strategy prioritizing the activated SNAr pathway due to the ortho-nitro effect.

Reaction Engineering & Mechanism

The reaction follows an addition-elimination mechanism.[4][5] The nucleophile (trifluoroethoxide, generated in situ) attacks the ipso-carbon, forming a Meisenheimer complex stabilized by the ortho-nitro group.[1]

Reaction Scheme:

Reagent Selection Rationale:

-

Leaving Group (F vs. Cl): Fluoride is the superior leaving group in SNAr because the high electronegativity of fluorine inductively stabilizes the transition state leading to the Meisenheimer complex. While the chloro-analog is cheaper, it requires higher temperatures (

C) and stronger bases, increasing the risk of nitro-group decomposition.[1] -

Base (K₂CO₃ vs. KOH): Potassium carbonate (K₂CO₃) is preferred. Strong hydroxides (KOH) can cause hydrolysis of the aryl fluoride to the phenol (side product) or degrade the TFE.

-

Solvent: DMF or NMP are standard dipolar aprotic solvents that solvate the cation (K+), leaving the alkoxide anion "naked" and more reactive.

Scalable Experimental Protocol

Scale: 100 g Input (Representative of Pilot Scale)

Materials Table

| Component | Role | CAS No. | Equiv.[2] | Mass/Vol | Density |

| 1-Fluoro-4-methyl-2-nitrobenzene | Substrate | 446-11-7 | 1.0 | 100.0 g | Solid |

| 2,2,2-Trifluoroethanol (TFE) | Nucleophile | 75-89-8 | 1.5 | 96.7 g (70 mL) | 1.37 g/mL |

| Potassium Carbonate (anhydrous) | Base | 584-08-7 | 2.0 | 178.0 g | Solid |

| DMF (N,N-Dimethylformamide) | Solvent | 68-12-2 | - | 500 mL | 0.94 g/mL |

| Water | Quench | 7732-18-5 | - | 1.5 L | 1.0 g/mL |

Step-by-Step Methodology

-

Setup: Equip a 2 L three-neck round-bottom flask with a mechanical stirrer (Teflon paddle), a reflux condenser, an internal temperature probe, and a nitrogen inlet.

-

Note: Ensure the system is dry. Moisture competes with TFE, producing the phenolic impurity.

-

-

Charging: Charge the flask with DMF (500 mL) and 1-Fluoro-4-methyl-2-nitrobenzene (100 g, 0.645 mol). Stir at 250 RPM until fully dissolved.

-

Base Addition: Add anhydrous K₂CO₃ (178 g, 1.29 mol) in one portion. The suspension will be thick; increase stirring speed if necessary to maintain suspension.

-

Nucleophile Addition: Add 2,2,2-Trifluoroethanol (70 mL, 0.97 mol) via an addition funnel over 10 minutes.

-

Safety: TFE is toxic and volatile. Use a fume hood.

-

-

Reaction: Heat the mixture to 60–65°C .

-

Monitor: The reaction is mildly exothermic. Do not overshoot 80°C to prevent thermal runaway of the nitro compound.

-

Time: Stir for 4–6 hours. Monitor by HPLC or TLC (20% EtOAc/Hexane). The starting material (Rf ~0.[2]6) should disappear, replaced by the product (Rf ~0.5).

-

-

Workup (Precipitation Method):

-

Cool the reaction mixture to 20°C.

-

Slowly pour the reaction mixture into a separate vessel containing 1.5 L of ice-cold water under vigorous stirring.

-

The product will precipitate as a pale yellow solid. Stir for 30 minutes to dissolve inorganic salts (KF, excess K₂CO₃).

-

-

Isolation: Filter the solid using a Buchner funnel. Wash the cake with water (3 x 200 mL) to remove residual DMF.

-

Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.

Purification (If required)